4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
Description
4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a pyridazinone derivative characterized by a 6-oxopyridazine core substituted at position 3 with a 4-fluorophenyl group. The pyridazinone moiety is linked via a four-carbon butanamide chain to a 4-sulfamoylphenyl group. This structure combines aromatic, sulfonamide, and amide functionalities, which are often associated with biological activity, particularly in targeting enzymes or receptors involved in inflammation or cancer .
For example, benzyl bromide derivatives are used to introduce substituents to the pyridazinone core via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 5°C), followed by extraction and purification steps . The sulfamoylphenyl group may be introduced through similar coupling reactions, leveraging the reactivity of sulfonamide precursors.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-15-5-3-14(4-6-15)18-11-12-20(27)25(24-18)13-1-2-19(26)23-16-7-9-17(10-8-16)30(22,28)29/h3-12H,1-2,13H2,(H,23,26)(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJESWXJLEULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations :
- The sulfamoylphenyl moiety in the target compound likely improves water solubility and hydrogen-bonding capacity, contrasting with the bromophenyl or methylthiophenyl groups in , which prioritize halogen or sulfur-mediated interactions.
- Amide Linker Variations :
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be drawn from analogues:
- Sulfonamide Role : The sulfamoyl group may inhibit carbonic anhydrases or cyclooxygenases (COX), similar to other sulfonamide drugs .
- Thioderivatives : Compounds with methylthio or methoxy groups in show enhanced binding to formyl peptide receptors, suggesting the target compound’s fluorophenyl and sulfamoyl groups could modulate similar pathways with improved selectivity .
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